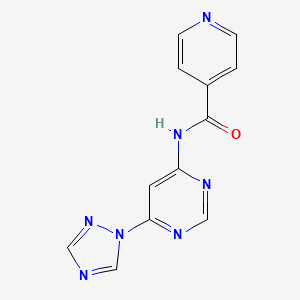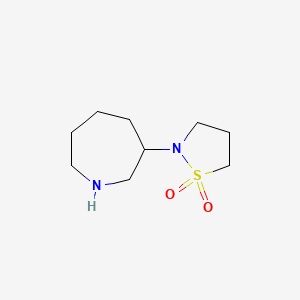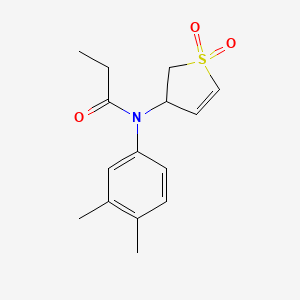
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been reported to show promising anticancer activities . The compound is available for purchase with a specific CAS number 1448123-38-3.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Mecanismo De Acción
The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its selective inhibition of specific kinases in the body. By blocking the activity of these kinases, this compound can disrupt the signaling pathways that are involved in cell growth, proliferation, and survival. This can lead to the inhibition of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on cells. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, as well as to induce apoptosis in these cells. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a critical step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide is its high selectivity for specific kinases, which allows for more targeted inhibition of these enzymes compared to other kinase inhibitors. Additionally, this compound has been shown to have good pharmacokinetic properties, meaning that it can be administered orally and has a relatively long half-life in the body. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide. One area of focus could be the development of new analogs of this compound with improved selectivity and potency for specific kinases. Additionally, further studies could investigate the potential of this compound as a combination therapy with other drugs for the treatment of cancer. Finally, research could also explore the potential applications of this compound in other disease areas, such as inflammation and neurodegeneration, where kinase dysregulation has been implicated.
Métodos De Síntesis
The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide involves a multi-step process that begins with the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-amino-1H-1,2,4-triazole-3-carboxamide to form the intermediate compound, which is then reacted with 4-chloropyrimidine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)isonicotinamide has been the subject of extensive research due to its potential applications in the development of new drugs for a variety of diseases. In particular, this compound has been shown to be a potent inhibitor of several kinases that are implicated in cancer, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). As such, this compound has been investigated as a potential treatment for various types of cancer, including lung cancer, breast cancer, and glioblastoma.
Safety and Hazards
Propiedades
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-12(9-1-3-13-4-2-9)18-10-5-11(16-7-15-10)19-8-14-6-17-19/h1-8H,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWKXOPYGMQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2623547.png)
![N,N-diethyl-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2623549.png)
![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)


![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)



![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![1-[3-(benzoylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)